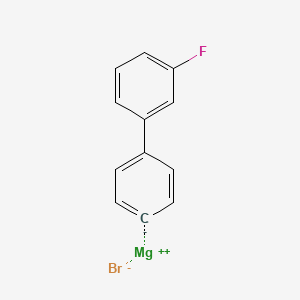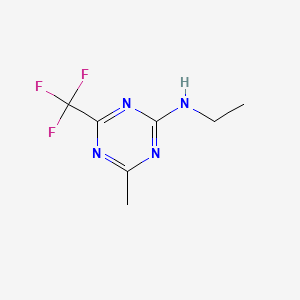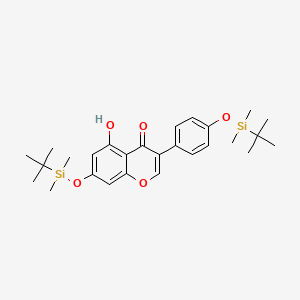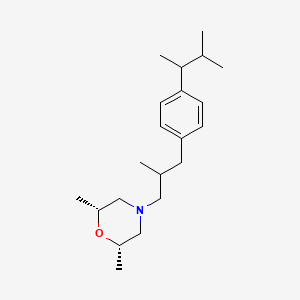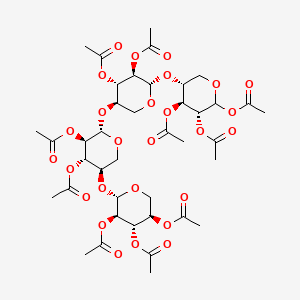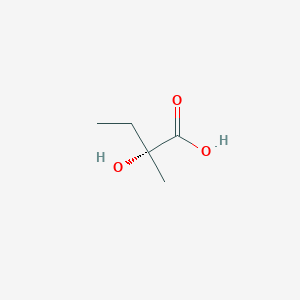
(2R)-2-hydroxy-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-2-methylbutyric acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-2-Hydroxy-2-methylbutyric acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-2-butanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the hydrolysis of 2-methyl-2-butanenitrile under acidic or basic conditions to yield the desired hydroxy acid .
Industrial Production Methods: In industrial settings, the production of ®-2-Hydroxy-2-methylbutyric acid often involves the use of biocatalysts. Enzymatic processes utilizing specific enzymes can selectively produce the ®-enantiomer with high yield and purity. These biocatalytic methods are preferred due to their efficiency and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Hydroxy-2-methylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for acid-catalyzed reactions
Major Products:
Oxidation: Formation of 2-methyl-2-butanone or 2-methylbutanal.
Reduction: Formation of 2-methyl-2-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Hydroxy-2-methylbutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals .
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxy-2-methylbutyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Lactic Acid: Another hydroxy acid with a similar structure but different stereochemistry.
2-Hydroxyisobutyric Acid: Similar in structure but with a different arrangement of the hydroxyl and methyl groups.
2-Hydroxy-3-methylbutyric Acid: Similar but with an additional methyl group on the carbon chain .
Uniqueness: ®-2-Hydroxy-2-methylbutyric acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Propiedades
Número CAS |
37505-02-5 |
|---|---|
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)/t5-/m1/s1 |
Clave InChI |
MBIQENSCDNJOIY-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@](C)(C(=O)O)O |
SMILES canónico |
CCC(C)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


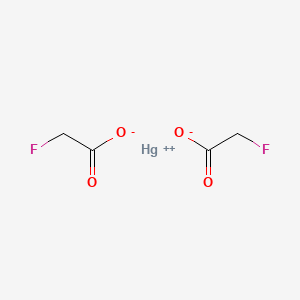
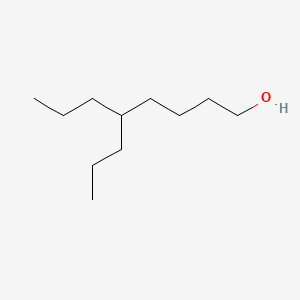
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
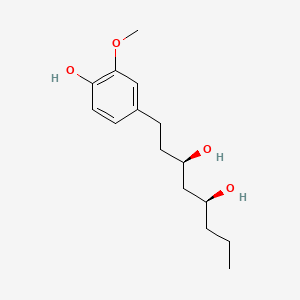
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
